N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Benzoxazole Moiety: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Furan and Thiophene Rings: These heterocyclic rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides or sulfones and furanones, respectively.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and furanones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: can be compared with other heterocyclic compounds containing thiophene, furan, and benzoxazole moieties.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide.
Furan Derivatives: Compounds such as furan-2-carboxamide.
Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-14(17-6-5-15(25-17)12-7-8-27-11-12)9-20-18(23)10-21-13-3-1-2-4-16(13)26-19(21)24/h1-8,11,14,22H,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNIPQSYDGRMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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